methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate
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Overview
Description
Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate is a complex organic compound with a molecular formula of C23H22O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate typically involves multi-step organic reactions. One common method includes the condensation of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl with phenylacetic acid in the presence of a suitable esterification agent like methanol. The reaction conditions often require a catalyst such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-cancer or neuroprotective effects.
Mechanism of Action
The mechanism of action of methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-galactopyranoside
- Isopropyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate
Uniqueness
Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate is unique due to its specific ester linkage and the presence of both benzo[c]chromene and phenylacetate moieties. This structural combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-25-22(24)20(14-7-3-2-4-8-14)26-15-11-12-17-16-9-5-6-10-18(16)21(23)27-19(17)13-15/h2-4,7-8,11-13,20H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABSYWPSZKXUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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